1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034245-57-1
VCID: VC4286102
InChI: InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14)
SMILES: CC1=C(C=NO1)CNC(=O)NC2=CC=CS2
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 2034245-57-1

Cat. No.: VC4286102

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea - 2034245-57-1

Specification

CAS No. 2034245-57-1
Molecular Formula C10H11N3O2S
Molecular Weight 237.28
IUPAC Name 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14)
Standard InChI Key QUOROADNMMDLPR-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)CNC(=O)NC2=CC=CS2

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a urea core (H2NCONH2\text{H}_2\text{NCONH}_2) substituted at both nitrogen atoms:

  • N1: Linked to a 5-methylisoxazol-4-ylmethyl group.

  • N3: Attached to a thiophen-2-yl ring.

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and thiophene (a sulfur-containing aromatic ring) confer distinct electronic and steric properties. The methyl group at position 5 of the isoxazole enhances lipophilicity, potentially influencing membrane permeability.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC10H12N3O2S\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2\text{S}
Molecular Weight253.29 g/mol
CAS Registry NumberNot yet assigned
Hybridization FeaturesIsoxazole (sp²), Thiophene (sp²)

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step urea formation strategy:

  • Intermediate Preparation:

    • 5-Methylisoxazol-4-ylmethylamine: Synthesized via cyclocondensation of hydroxylamine with β-keto esters, followed by methylation .

    • Thiophen-2-yl Isocyanate: Generated from thiophen-2-amine using phosgene or safer alternatives like triphosgene .

  • Urea Coupling:
    React the amine and isocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base :

    R-NH2+R’-NCOEt3NR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-C(O)-NH-R'}

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventTHF/DMF (1:1)
Temperature0°C → Room temperature
CatalystTriethylamine (3 equiv)
Reaction Time12–24 hours
Yield (Analog Data)45–68%

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (Predicted): 2.1–2.6 (moderate lipophilicity due to methylisoxazole and thiophene).

  • Aqueous Solubility: <10 μg/mL (poor solubility; requires formulation with co-solvents) .

Spectral Data (Hypothetical)

  • ¹H NMR (DMSO-d6):

    • δ 2.35 (s, 3H, isoxazole-CH₃), 4.35 (s, 2H, -CH₂-), 6.95–7.45 (m, 3H, thiophene), 8.15 (br, 1H, urea NH) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea) .

Biological Activity and Mechanisms

Table 3: Comparative Bioactivity of Analogous Ureas

CompoundTargetIC₅₀/MICSource
1-Adamantyl-3-(5-methylisoxazol-3-yl)ureasEH79 nM
1-(3,4-Dichlorophenyl)-3-(thiadiazol-2-yl)ureaM. tuberculosis12.5 μg/mL

Proposed Mechanism

The urea moiety may act as a hydrogen-bond donor/acceptor for enzyme active sites, while the thiophene and isoxazole rings engage in π-π stacking or hydrophobic interactions .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Replace thiophene with pyridine or isoxazole with oxazole to modulate potency.

  • Prodrug Design: Esterify the urea to improve bioavailability (e.g., ethyl carboxylate prodrugs) .

Patent Landscape

Morpholinyl- and thiophene-containing ureas are patented for inflammatory diseases (WO2003082861A2), highlighting commercial interest .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in urea coupling (45–68%) necessitate microwave-assisted or flow chemistry approaches .

  • Purification challenges due to polar byproducts .

Unanswered Questions

  • In Vivo Toxicity: No data on acute/chronic toxicity profiles.

  • Target Selectivity: Risk of off-target effects against kinases or cytochrome P450 enzymes .

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